methyl 4-(2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .
Molecular Structure Analysis
Imidazole is a structure that, despite being small, has a unique chemical complexity . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Chemical Reactions Analysis
Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes .
Physical And Chemical Properties Analysis
1, 3-diazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives have been widely studied for their antimicrobial properties. The presence of the imidazole ring in compounds has been associated with activity against a variety of microbial pathogens. This compound could potentially be explored for its efficacy against bacteria and fungi, contributing to the development of new antibiotics and antifungal agents .
Anticancer Research
The structural features of imidazole-containing compounds have shown promise in anticancer research. The compound could be investigated for its ability to inhibit cancer cell growth and proliferation, possibly acting on specific cellular targets involved in cancer progression .
Anti-inflammatory Applications
Imidazole derivatives are known to exhibit anti-inflammatory properties. Research into the compound’s ability to modulate inflammatory responses could lead to the development of novel anti-inflammatory medications for conditions such as arthritis or asthma .
Antitubercular Potential
Given the ongoing challenge of tuberculosis and the emergence of drug-resistant strains, the compound’s potential antitubercular activity could be significant. It may serve as a lead compound for the synthesis of new drugs to combat Mycobacterium tuberculosis .
Antiviral and Antiparasitic Uses
The compound’s imidazole core may confer antiviral and antiparasitic properties, making it a candidate for the development of treatments against viral infections and parasitic diseases such as trypanosomiasis .
Enzyme Inhibition
Imidazole-containing compounds can act as enzyme inhibitors, affecting various biochemical pathways. This compound could be studied for its potential to inhibit enzymes that are therapeutic targets in various diseases .
Neurological Disorders
Compounds with an imidazole structure have been implicated in the modulation of neurotransmitter systems. This suggests potential applications in the treatment of neurological disorders, including Alzheimer’s disease and Parkinson’s disease .
Drug Development and Optimization
The compound could be used as a scaffold for the development of new drugs, given its structural complexity and functional groups. It may also aid in the optimization of pharmacokinetic and pharmacodynamic properties of existing drugs .
Mechanism of Action
Target of Action
Methyl 4-{2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate is a compound that belongs to the class of imidazole-containing compounds . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
It is known that imidazole derivatives interact with various biological targets due to their versatile chemical structure
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways. The downstream effects of these interactions would depend on the specific targets and the nature of the interactions.
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that this compound may have multiple effects at the molecular and cellular levels.
Future Directions
properties
IUPAC Name |
methyl 4-[[2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-23-17(14-6-4-3-5-7-14)12-21-20(23)27-13-18(24)22-16-10-8-15(9-11-16)19(25)26-2/h3-12H,13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIPTBSDOCKRFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate |
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